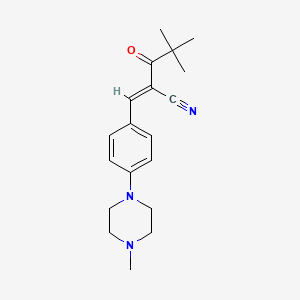

2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile

Description

2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative characterized by a 2,2-dimethylpropanoyl (pivaloyl) group and a 4-(4-methylpiperazinyl)phenyl substituent. This compound is structurally analogous to pharmacologically active acrylonitriles, such as HCAR2 agonists and anticancer agents, but distinguishes itself through the inclusion of the 4-methylpiperazine group, which may modulate receptor binding and pharmacokinetics .

Properties

IUPAC Name |

(2E)-4,4-dimethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]methylidene]-3-oxopentanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O/c1-19(2,3)18(23)16(14-20)13-15-5-7-17(8-6-15)22-11-9-21(4)10-12-22/h5-8,13H,9-12H2,1-4H3/b16-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMYENPZVCWNOA-DTQAZKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)N2CCN(CC2)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)N2CCN(CC2)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps may include:

Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.

Dehydration: Removing water from the β-hydroxy ketone to form an α,β-unsaturated ketone.

Nitrile Formation: Introducing a nitrile group through nucleophilic substitution or other suitable reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for large-scale manufacturing. This includes using efficient catalysts, controlling reaction temperatures and pressures, and employing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound may modulate signaling pathways, alter gene expression, or inhibit specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent-driven differences are summarized below:

Key Observations :

- Electron-Donating Groups: The 4-methylpiperazinyl group in the target compound likely enhances solubility and basicity compared to diphenylamino (electron-rich) or halogenated aryl groups .

- Pharmacological Potential: Unlike MK-6892, which targets HCAR2, the target compound’s piperazine moiety may favor interactions with aminergic receptors (e.g., serotonin or dopamine receptors) due to its nitrogen-rich structure .

- Solid-State Behavior: Compounds with diphenylamino substituents exhibit strong π-π stacking, whereas the piperazinyl group may reduce crystallization tendencies, favoring amorphous phases .

Physicochemical and Optical Properties

- Optical Behavior: Diphenylamino-substituted acrylonitriles exhibit solvent-dependent fluorescence and strong π-π interactions. The target compound’s piperazinyl group may redshift absorption/emission due to enhanced electron donation .

- Crystallization: Bromophenyl-dimethylaminophenyl analogs display emission variability with crystal habit. The target compound’s bulky pivaloyl group may hinder tight packing, reducing crystallinity .

- Molecular Weight and Solubility : The target compound (estimated MW ~380–400 g/mol) aligns with analogs like CAS 1025247-58-8 (MW 403.5 g/mol). The piperazinyl group improves aqueous solubility compared to lipophilic substituents (e.g., benzothiazolyl) .

Biological Activity

2-(2,2-Dimethylpropanoyl)-3-(4-(4-methylpiperazinyl)phenyl)prop-2-enenitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Structural Features

- Functional Groups : The presence of a nitrile group and a piperazine moiety contributes to its biological activity.

- Stereochemistry : The compound's stereochemical configuration may influence its receptor binding and overall efficacy.

Research indicates that this compound may act on various neurotransmitter systems, particularly those involving serotonin (5-HT) receptors. This aligns with findings from related compounds that exhibit selective agonism or antagonism at specific serotonin receptor subtypes.

Key Mechanisms

- Serotonin Receptor Modulation : The compound is hypothesized to interact with 5-HT receptors, similar to other derivatives that show selectivity for the 5-HT_2C receptor, which is implicated in mood regulation and antipsychotic effects .

- Poly(ADP-ribose) Polymerase Inhibition : Some studies suggest that compounds with similar structures may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes, presenting potential applications in cancer therapy .

Pharmacological Effects

- Antidepressant Activity : Compounds with similar piperazine structures have shown promise as antidepressants through modulation of serotonergic pathways.

- Antipsychotic Properties : Evidence suggests that related compounds can exert antipsychotic effects by selectively targeting serotonin receptors, particularly 5-HT_2A and 5-HT_2C .

- Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its use as an anticancer agent.

Case Studies

- A study analyzing the effects of structurally related compounds on serotonin receptor activity demonstrated significant antipsychotic-like effects in animal models . These findings suggest that this compound may have similar therapeutic potential.

| Compound | Target Receptor | EC50 (nM) | Effect |

|---|---|---|---|

| Compound A | 5-HT_1A | 15 | Agonist |

| Compound B | 5-HT_2C | 24 | Agonist |

| Compound C | PARP | - | Inhibitor |

Q & A

Q. How do solvent polarity and proticity influence supramolecular assembly in crystallization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.